3-(2-溴乙酰基)吡啶

概述

描述

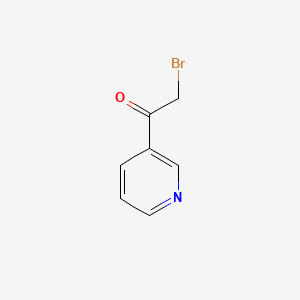

“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .

Synthesis Analysis

In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .

Chemical Reactions Analysis

3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .

Physical and Chemical Properties Analysis

“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

科学研究应用

杂环化合物的合成

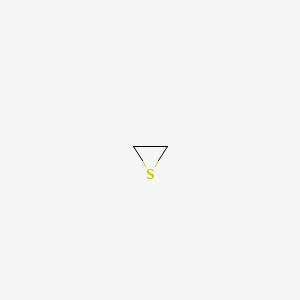

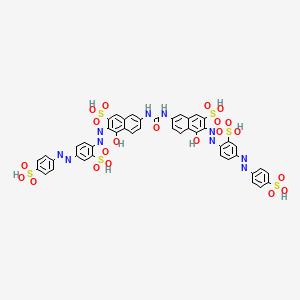

3-(2-溴乙酰基)吡啶被用作合成各种杂环化合物的关键起始原料。 它已被用于合成吡喃、吡啶、噻吩、噻唑和吡唑衍生物 {svg_1}. 这些化合物通过与不同试剂的反应合成 {svg_2}.

细胞毒性和抗癌活性

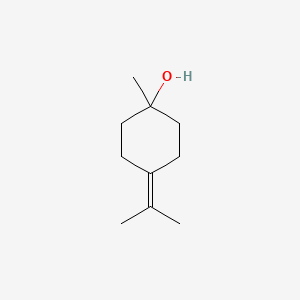

从3-(2-溴乙酰基)吡啶合成的化合物已针对六种人类癌细胞系进行了体外抗癌活性筛选 {svg_3}. 在这些衍生物中,化合物6d对人胃癌(NUGC)显示出与标准CHS 828几乎等效的细胞毒活性 {svg_4}.

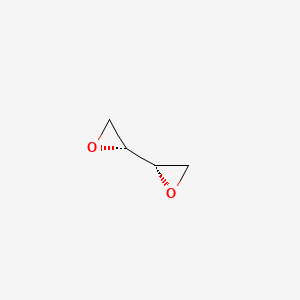

多官能化杂环体系的合成

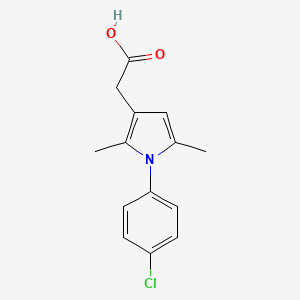

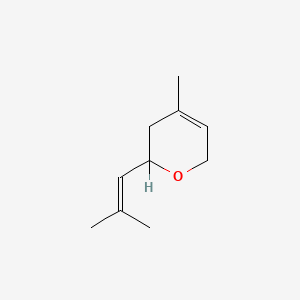

3-(2-溴乙酰基)吡啶衍生物被用作制备关键多官能化杂环体系的通用构建块 {svg_5}. 它们已被用于合成多种五元和六元杂环体系,如噻吩、咪唑、吡唑、噻唑、三唑、吡喃、吡啶、噻二嗪和稠合杂环体系 {svg_6}.

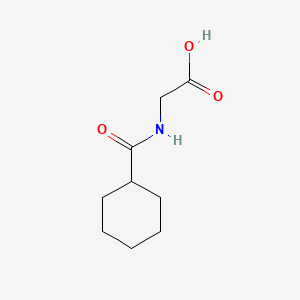

生物学应用

3-(2-溴乙酰基)吡啶衍生物已显示出抗增殖和抗菌等生物活性 {svg_7}. 它们也是2型糖尿病的潜在抑制剂 {svg_8}.

化学传感器

基于3-(2-溴乙酰基)吡啶衍生物的多官能香豆素平台用于检测多分析物检测,例如不同的生物活性元素和各种环境污染物 {svg_9}.

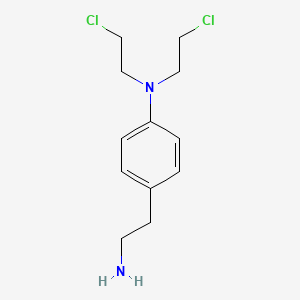

抑制葡萄糖脱氢酶

3-(2-溴乙酰基)吡啶作为枯草芽孢杆菌葡萄糖脱氢酶的活性位点定向抑制剂 {svg_10}. 失活是不可逆的,Ki为7.7 mM {svg_11}.

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various biologically active pyran and pyridine derivatives .

Mode of Action

It’s known to participate in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

Biochemical Pathways

It’s used in the synthesis of various heterocyclic compounds, which are known to have diverse biological activities .

Pharmacokinetics

The synthesized compounds from 3-(2-bromoacetyl)pyridine showed potent inhibition with ic50 values in the nm range .

Result of Action

The compounds synthesized from it have shown potent inhibition, suggesting that they may have significant biological effects .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

安全和危害

生化分析

Biochemical Properties

3-(2-Bromoacetyl)pyridine plays a significant role in biochemical reactions, particularly as an active-site-directed inhibitor. It has been shown to interact with glucose dehydrogenase from Bacillus megaterium, leading to irreversible inactivation with a Ki of 7.7 mM . The coenzyme NAD, but not the substrate glucose, protects the enzyme from inactivation . This interaction highlights the compound’s potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of 3-(2-Bromoacetyl)pyridine on various types of cells and cellular processes have been studied extensively. It has been found to exhibit cytotoxic activity against several human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, leading to significant cytotoxic effects.

Molecular Mechanism

At the molecular level, 3-(2-Bromoacetyl)pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an active-site-directed inhibitor on glucose dehydrogenase, leading to irreversible inactivation . The compound’s mechanism of action involves the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Bromoacetyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(2-Bromoacetyl)pyridine remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 3-(2-Bromoacetyl)pyridine vary with different dosages in animal models. Studies have indicated that the compound exhibits significant anti-inflammatory and analgesic activity at a dose of 200 mg/kg in carrageenan-induced paw edema models . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(2-Bromoacetyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic pathways include its role as an inhibitor of glucose dehydrogenase, affecting the enzyme’s activity and subsequent metabolic flux

Transport and Distribution

The transport and distribution of 3-(2-Bromoacetyl)pyridine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these interactions is crucial for developing targeted delivery systems for therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(2-Bromoacetyl)pyridine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGXSROJBYCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17694-68-7 (hydrobromide) | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00211270 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-12-1 | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoacetyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)

![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)